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Introduction

CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is
a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1]
[2][3] Its ability to specifically block NMDA receptor-mediated excitatory neurotransmission
makes it a valuable pharmacological tool for investigating the role of NMDA receptors in various
physiological and pathological processes within the central nervous system. Hippocampal slice
preparations are a widely used ex vivo model to study synaptic transmission and plasticity,
such as long-term potentiation (LTP) and long-term depression (LTD), processes in which
NMDA receptors play a crucial role.[4][5] This document provides detailed application notes
and protocols for the use of CGP 37849 in electrophysiological studies using hippocampal slice
preparations.

Mechanism of Action

CGP 37849 acts as a competitive antagonist at the glutamate binding site of the NMDA
receptor.[3] By competing with the endogenous agonist glutamate, it prevents the opening of
the NMDA receptor ion channel, thereby inhibiting the influx of Ca2* ions that is critical for the
induction of many forms of synaptic plasticity.[5] Studies have shown that CGP 37849 is highly
selective for the NMDA receptor and does not significantly affect responses mediated by other
glutamate receptors, such as AMPA and kainate receptors.[1][3]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1668499?utm_src=pdf-interest
https://www.benchchem.com/product/b1668499?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1976098/
https://synapse.patsnap.com/article/novel-nmda-receptor-antagonists-cgp-37849-and-cgp-39551-potency-selectivity-and-therapeutic-potential
https://pubmed.ncbi.nlm.nih.gov/1972895/
https://www.pnas.org/doi/10.1073/pnas.93.10.4750
https://pubmed.ncbi.nlm.nih.gov/17725510/
https://www.benchchem.com/product/b1668499?utm_src=pdf-body
https://www.benchchem.com/product/b1668499?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1972895/
https://pubmed.ncbi.nlm.nih.gov/17725510/
https://www.benchchem.com/product/b1668499?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1976098/
https://pubmed.ncbi.nlm.nih.gov/1972895/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and effects of
CGP 37849 from various studies.

Table 1: In Vitro Binding Affinity and Potency

Parameter Value Preparation Reference
Ki for NMDA-sensitive ] i
Rat brain postsynaptic
L-[3H]-glutamate 220 nM ] ] [2][3]
o density fractions
binding
Ki for [*H]-CPP Rat brain postsynaptic
[*H] 35 nM postsynap 3]

binding

density fractions

Potency vs. D-AP5

5- to 10-fold more

Isolated hippocampal,

substantia nigra, and

[1]

potent spinal cord
preparations
Concentration to Rat hippocampal
suppress burst firing Up to 10 uM slices in low Mg2* [3]

in CAl neurons medium
Table 2: In Vivo Efficacy
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. Effective Dose
Species Effect Reference

(p.0.)

Antagonism of NMDA-
evoked responses in

Rat ] 100 mg/kg [1]
hippocampal

pyramidal cells

Suppression of
maximal electroshock-

Mouse ) ) 21 mg/kg [3]
induced seizures

(EDso)

Suppression of
Rat electroshock-induced 8 - 22 mg/kg [6]

seizures (EDso)

Facilitation of passive-
Mouse avoidance task 0.3 mg/kg [7]
retention

Impairment of
Mouse passive-avoidance 30 mg/kg [7]

task retention

Experimental Protocols
l. Preparation of Acute Hippocampal Slices

This protocol describes the standard method for preparing acute hippocampal slices from
rodents for electrophysiological recordings.

Materials:
¢ Rodent (rat or mouse)
e Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

o Dissection tools (scissors, forceps, scalpel)
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Vibrating microtome (vibratome)

Ice-cold cutting solution (see recipe below)

Artificial cerebrospinal fluid (aCSF) (see recipe below)

Carbogen gas (95% Oz, 5% CO2)

Incubation chamber

Recording chamber
Solutions:

o Cutting Solution (Sucrose-based):

[e]

210 mM Sucrose

2.5 mM KClI

o

1.25 mM NaH2POa4

[¢]

25 mM NaHCOs

[¢]

[e]

7 mM MgClz

0.5 mM CaClz

o

[¢]

10 mM D-glucose

[e]

Continuously bubbled with carbogen gas and kept at 0-4°C.
« Artificial Cerebrospinal Fluid (aCSF):

o 124 mM NacCl

o 2.5mM KCI

o 1.25 mM NaH2POa4
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25 mM NaHCOs

[e]

o

2 mM MgSOa

2 mM CacClz

[¢]

[¢]

10 mM D-glucose

[e]

Continuously bubbled with carbogen gas. pH should be 7.4.
Procedure:

e Anesthetize the animal according to approved institutional protocols.
» Perform decapitation and rapidly dissect the brain.

e Immerse the brain in ice-cold, carbogenated cutting solution.

¢ [solate the hippocampus.

e Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold cutting
solution.

o Cut transverse slices at a thickness of 300-400 pm.

o Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30
minutes.

 After the initial recovery period, maintain the slices at room temperature (22-25°C) in
carbogenated aCSF until they are transferred to the recording chamber. Slices should be
allowed to recover for at least 1 hour before recording.

Il. Electrophysiological Recording and Application of
CGP 37849

This protocol outlines the procedure for recording field excitatory postsynaptic potentials
(fFEPSPs) from the CAL region of the hippocampus and applying CGP 37849.
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Materials:

Prepared hippocampal slices

Recording setup (microscope, micromanipulators, amplifier, digitizer)

Recording chamber with continuous aCSF perfusion

Stimulating electrode (e.g., bipolar tungsten electrode)

Recording electrode (glass micropipette filled with aCSF, 1-5 MQ resistance)

CGP 37849 stock solution (dissolved in a suitable solvent, e.g., water or a mild base, and
then diluted in aCSF)

Procedure:

Transfer a hippocampal slice to the recording chamber, continuously perfused with
carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode
in the stratum radiatum of the CAL1 region.

Establish a stable baseline recording of fEPSPs by delivering single pulses at a low
frequency (e.g., 0.05 Hz). Adjust the stimulation intensity to elicit a fEPSP that is
approximately 30-50% of the maximal response.

Record a stable baseline for at least 20-30 minutes.

To apply CGP 37849, switch the perfusion to aCSF containing the desired concentration of
the drug.

Record the effects of CGP 37849 on the fEPSPs. To study its effect on NMDA receptor-
mediated responses specifically, a low-magnesium aCSF can be used to enhance the NMDA
component of the synaptic response.

For washout experiments, switch the perfusion back to the control aCSF.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1668499?utm_src=pdf-body
https://www.benchchem.com/product/b1668499?utm_src=pdf-body
https://www.benchchem.com/product/b1668499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizations

Signaling Pathway of NMDA Receptor Antagonism by
CGP 37849
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1668499#application-of-cgp-37849-in-
hippocampal-slice-preparations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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